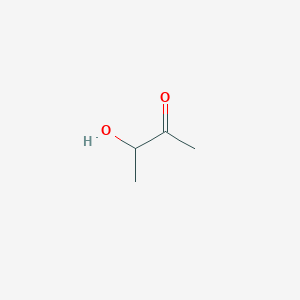

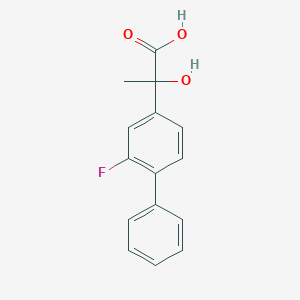

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

Vue d'ensemble

Description

While the specific compound 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is not directly discussed in the provided papers, we can infer some general information about related compounds that may share similar properties or synthetic routes. Fluorinated compounds are often of interest in chemical biology due to their unique properties, such as increased stability and the ability to influence the bioactivity of molecules .

Synthesis Analysis

The synthesis of fluorinated compounds can involve the use of fluoride salts to introduce the fluoro group into the molecule. For example, the practical synthesis of 4-fluoroprolines from (2S,4R)-4-hydroxyproline, a component of collagen, demonstrates the use of a fluoride salt in the synthesis of fluorinated amino acids . This suggests that similar methods could potentially be applied to synthesize the compound of interest, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be characterized using various analytical techniques. For instance, the novel α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic acid was characterized by IR and elemental analysis . These techniques could also be used to analyze the structure of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, providing insights into its functional groups and overall molecular architecture.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be quite distinct due to the presence of the fluorine atom. For example, the fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates demonstrates the potential for fluorinated compounds to participate in specific chemical reactions, such as labeling peptides for analysis . This indicates that 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid may also have unique reactivity that could be exploited in various chemical or biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be influenced by the fluorine atom. The fluorogenic reagent mentioned earlier has good stability in both acidic and basic solutions, which is a desirable property for further manipulation and structural analysis . Additionally, the hydrophobic nature of the fluorescent tag allows for analysis in reversed-phase HPLC . These properties suggest that 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid may also exhibit stability across a range of pH values and possess characteristics amenable to chromatographic analysis.

Applications De Recherche Scientifique

Applications in Synthesis and Medicinal Chemistry

Efficient Green Synthesis and Anti-Oxidant Potential The compound 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is instrumental in the green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides. This process involves esterification under microwave irradiation followed by hydrazinolysis. The resulting compounds, particularly those with 2-hydroxy substituents, demonstrate significant antioxidant potential, marking their relevance in pharmaceutical applications (Zaheer et al., 2015).

Development of Antibacterial Agents In another research, the compound's derivatives have been utilized in synthesizing new molecules with known pharmacophores like 2,4-dichloro-5-fluorophenyl, 4-fluoro-3-(Phenoxy)phenyl, and 4-fluorophenyl. These derivatives were specifically designed to create new biologically active molecules with potential antibacterial properties (Holla, Bhat, & Shetty, 2003).

Investigation in Medicinal Chemistry The compound was also part of a study aiming to identify potent GPR40 agonists with suitable drug-like properties for treating type 2 diabetes. The research indicates the compound's role in the development of such agonists, highlighting its significance in medicinal chemistry (Mikami et al., 2012).

Applications in Organic Chemistry and Material Science

In Organic Synthesis The compound has been used in the synthesis and application of various organic chemicals, showcasing its versatility in organic chemistry. For instance, it was part of a study focusing on the synthesis of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) protected glycosyl donor, a significant step in carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).

In Material Science Furthermore, the compound and its derivatives have found applications in material science, particularly in the development of photoalignment materials for liquid crystal displays (LCDs). The study demonstrates the compound's role in influencing the photoalignment of a nematic liquid crystal, a crucial aspect of LCD technology (Hegde et al., 2013).

Safety And Hazards

Propriétés

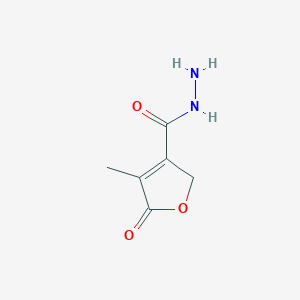

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZESXUMKHKBMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | |

CAS RN |

61466-95-3 | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061466953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-FLUOROBIPHENYL-4-YL)-2-HYDROXYPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y898P9RJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)